4-Bromo-N-[(2,5-dimethylfuran-3-YL)methyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2S/c1-7-3-9(8(2)16-7)5-14-12(15)11-4-10(13)6-17-11/h3-4,6H,5H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVCDPPHBNPAFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Carboxylation: The brominated thiophene undergoes carboxylation to introduce the carboxamide group.
Furan Ring Introduction: The furan ring is introduced through a coupling reaction, often using Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the furan ring with the brominated thiophene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the bromine atom.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
4-Bromo-N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various coupling reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.
Mechanism of Action
The mechanism of action of 4-Bromo-N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
The structural and functional attributes of 4-bromo-N-[(2,5-dimethylfuran-3-YL)methyl]thiophene-2-carboxamide are best understood in comparison to related carboxamide derivatives. Below is a systematic analysis:
Structural Analogues
Key Observations :
- Heterocyclic Variations : Replacing the thiophene with a pyridine (e.g., N-(4-methylpyridin-2-yl)thiophene-2-carboxamide) or benzene ring alters electronic properties and solubility. Pyridine derivatives may exhibit better water solubility due to nitrogen’s hydrogen-bonding capacity .
- N-Substituent Effects : The 2,5-dimethylfuran group in the target compound increases lipophilicity compared to simpler alkyl chains (e.g., ethyl or methyl groups). This could enhance membrane permeability but reduce aqueous solubility .
Physicochemical Properties
| Property | Target Compound | N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide |
|---|---|---|---|
| Molecular Weight | 341.22 g/mol | ~250 g/mol (estimated) | ~295 g/mol |
| Halogen | Bromine (Br) | None | Bromine (Br) |
| Heterocycles | Thiophene, Furan | Thiophene, Pyridine | Benzene, Pyrazole |
| LogP (Predicted) | ~3.5 (moderate lipophilicity) | ~2.8 | ~3.1 |
Notes:
- Missing data (e.g., melting points, solubility) in literature limits direct comparisons .
Biological Activity
4-Bromo-N-[(2,5-dimethylfuran-3-YL)methyl]thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a thiophene ring, a bromine substituent, and a dimethylfuran moiety, which contribute to its unique chemical properties and biological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by various studies and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. The synthetic routes often utilize reagents such as bromine or N-bromosuccinimide for bromination and coupling agents like EDCI or DCC for linking the furan moiety to the thiophene.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains. A study demonstrated that such compounds can inhibit bacterial growth by disrupting lipid biosynthesis pathways .
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Potentially antimicrobial | Gram-positive and Gram-negative bacteria |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. For example, compounds with similar thiophene structures have demonstrated cytotoxic effects on breast cancer cells (MCF7) through mechanisms such as apoptosis induction and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Apoptosis induction |
Case Studies
- Antimicrobial Screening : In a study evaluating the antimicrobial activity of related compounds, it was found that derivatives with thiophene rings exhibited promising results against both Gram-positive and Gram-negative bacteria. The study utilized a turbidimetric method to assess bacterial growth inhibition .
- Anticancer Evaluation : Another investigation focused on the anticancer properties of thiophene derivatives showed that they could effectively inhibit the proliferation of MCF7 cells. The analysis utilized the Sulforhodamine B (SRB) assay to determine cell viability post-treatment .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in microbial resistance and cancer progression. These studies help predict the compound's efficacy as a therapeutic agent by analyzing its binding affinity and interaction patterns with specific receptors .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-Bromo-N-[(2,5-dimethylfuran-3-YL)methyl]thiophene-2-carboxamide?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1 : Prepare the thiophene-2-carboxylic acid core via bromination of thiophene derivatives using reagents like NBS (N-bromosuccinimide) in DMF or DCM .
- Step 2 : Activate the carboxylic acid using EDCI/HOBt or similar coupling agents to form the reactive intermediate.
- Step 3 : React with (2,5-dimethylfuran-3-yl)methylamine under anhydrous conditions (e.g., dry dichloromethane) at 0–25°C for 12–24 hours .
- Purification : Use column chromatography (eluent: DCM/ethyl acetate gradients) or recrystallization (methanol/water mixtures) to achieve >95% purity .
Basic: How should researchers characterize the structural integrity and purity of this compound?
Answer:
Essential analytical techniques include:
- NMR Spectroscopy : Confirm regiochemistry via H and C NMR. For example, the furan methyl groups should appear as singlets at δ ~2.2–2.4 ppm, while the thiophene protons show distinct splitting patterns .
- HRMS : Validate molecular weight (e.g., expected [M+H]+ for CHBrNOS: 322.99) with <2 ppm error .
- HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98% recommended for biological assays) .
Advanced: How can researchers resolve contradictory NMR data between synthesized batches?
Answer:
Contradictions may arise from:
- Solvent effects : Ensure consistent use of deuterated solvents (e.g., CDCl vs. DMSO-d) .
- Impurity interference : Re-purify using alternative eluents (e.g., hexane/ethyl acetate) or employ preparative TLC .
- Dynamic effects : For rotamers or tautomers, perform variable-temperature NMR (VT-NMR) or 2D experiments (e.g., NOESY) to confirm conformational stability .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
Answer:
Key optimizations include:
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh)) for bromine substitution reactions .
- Temperature control : Maintain ≤0°C during bromination to minimize side products .
- Microwave-assisted synthesis : Reduce reaction time for coupling steps (e.g., 30 mins at 80°C vs. 24 hrs conventionally) .
Advanced: How can computational modeling predict metabolic stability and toxicity?
Answer:
- QSAR models : Use software like Schrödinger or MOE to predict aldehyde oxidase (AO) metabolism, given the furan and thiophene moieties’ susceptibility to oxidation .
- Docking studies : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .
- ADMET prediction : Tools like ADMETlab 2.0 can estimate bioavailability and hERG channel liability .
Advanced: What experimental designs evaluate antibacterial mechanisms against resistant strains?
Answer:
- MIC assays : Determine minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Time-kill studies : Monitor bactericidal activity over 24 hours to distinguish static vs. cidal effects .
- SEM imaging : Assess morphological changes in bacterial membranes post-treatment to infer membrane disruption .
Advanced: How to address discrepancies in biological activity between in vitro and in vivo models?
Answer:
- Solubility testing : Use DLS (Dynamic Light Scattering) to evaluate aggregation in PBS or cell media .
- Metabolite profiling : Collect plasma samples post-administration and analyze via LC-MS to identify active/inactive metabolites .
- Dose recalibration : Adjust dosing regimens based on pharmacokinetic parameters (e.g., t, C) from rodent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
